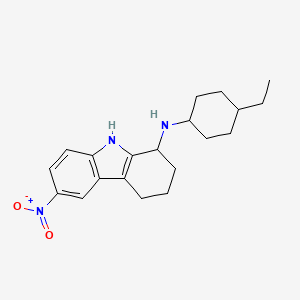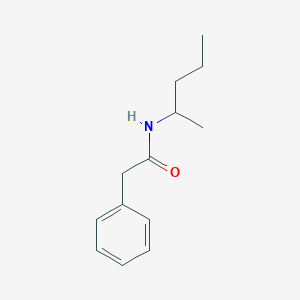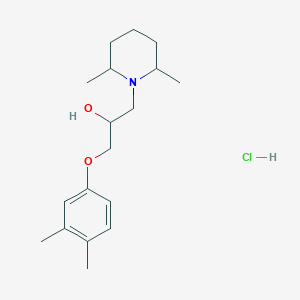
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as RO-3306, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1). CDK1 is a key regulator of the cell cycle and is essential for cell division. RO-3306 has been extensively studied for its potential applications in cancer therapy and as a tool for studying the cell cycle.
Mécanisme D'action
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a selective inhibitor of CDK1. It binds to the ATP binding site of the kinase and prevents its activity. CDK1 is essential for the progression of the cell cycle, and inhibition of this kinase leads to cell cycle arrest in the G2 phase.
Biochemical and Physiological Effects
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to induce cell cycle arrest in various cell lines. It has also been shown to induce apoptosis in cancer cells. In preclinical models of cancer, N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to inhibit tumor growth and prolong survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a potent and selective inhibitor of CDK1. It has been extensively studied and has a well-characterized mechanism of action. The inhibitor can be used to synchronize cells in different phases of the cell cycle and can be used to study the regulation of the cell cycle.
One limitation of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is that it is not specific for CDK1 and can inhibit other CDKs at higher concentrations. Additionally, the inhibitor has poor solubility in water and requires the use of organic solvents for preparation.
List of
Orientations Futures
1. Development of more potent and selective CDK1 inhibitors
2. Investigation of the combination of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine with other cancer therapies
3. Identification of biomarkers that predict response to CDK1 inhibitors
4. Investigation of the role of CDK1 in other diseases, such as neurodegenerative disorders
5. Development of new formulations of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine with improved solubility and pharmacokinetic properties.
Méthodes De Synthèse
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, including a key intermediate that is produced through a Suzuki coupling reaction. The final product is obtained through a reduction reaction and subsequent purification steps.
Applications De Recherche Scientifique
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has a wide range of applications in scientific research. It has been used extensively as a tool for studying the cell cycle and its regulation. The inhibitor has been shown to induce cell cycle arrest in various cell lines and can be used to synchronize cells in different phases of the cell cycle.
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has also been investigated for its potential applications in cancer therapy. CDK1 is overexpressed in many types of cancer, and inhibition of this kinase has been shown to induce apoptosis and inhibit tumor growth. N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been tested in preclinical models of cancer and has shown promising results as a potential therapeutic agent.
Propriétés
IUPAC Name |
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-2-13-6-8-14(9-7-13)21-19-5-3-4-16-17-12-15(23(24)25)10-11-18(17)22-20(16)19/h10-14,19,21-22H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLHEYVKVRAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide](/img/structure/B4882545.png)
![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)
![5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4882583.png)

![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)
![N-allyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B4882617.png)

![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)